Cas no 62746-56-9 (1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine)
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1,3-BENZENEDIAMINE, N1,N3,N3,4-TETRAMETHYL-
- MCA74656
- 1-N,3-N,3-N,4-tetramethylbenzene-1,3-diamine
- 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine
- AKOS017531519
- N1,N3,N3,4-Tetramethylbenzene-1,3-diamine
- EN300-114297
- N1,N1,N3,6-tetramethylbenzene-1,3-diamine
- 62746-56-9
- CS-0223192
-
- Inchi: 1S/C10H16N2/c1-8-5-6-9(11-2)7-10(8)12(3)4/h5-7,11H,1-4H3
- InChI Key: HMGDWBGIERFZCQ-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C=C(C=CC=1C)NC
Computed Properties
- Exact Mass: 164.131348519Da
- Monoisotopic Mass: 164.131348519Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 272.1±28.0 °C at 760 mmHg
- Flash Point: 118.0±15.0 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B429738-10mg |
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine |
62746-56-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B429738-50mg |
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine |
62746-56-9 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B429738-100mg |
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine |
62746-56-9 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-114297-0.05g |
N1,N1,N3,6-tetramethylbenzene-1,3-diamine |
62746-56-9 | 80% | 0.05g |
$182.0 | 2023-10-26 | |
| Enamine | EN300-114297-0.1g |
N1,N1,N3,6-tetramethylbenzene-1,3-diamine |
62746-56-9 | 80% | 0.1g |
$272.0 | 2023-10-26 | |
| Enamine | EN300-114297-0.25g |
N1,N1,N3,6-tetramethylbenzene-1,3-diamine |
62746-56-9 | 80% | 0.25g |
$389.0 | 2023-10-26 | |
| Enamine | EN300-114297-0.5g |
N1,N1,N3,6-tetramethylbenzene-1,3-diamine |
62746-56-9 | 80% | 0.5g |
$613.0 | 2023-10-26 | |
| Enamine | EN300-114297-1.0g |
N1,N1,N3,6-tetramethylbenzene-1,3-diamine |
62746-56-9 | 80% | 1g |
$785.0 | 2023-06-09 | |
| Enamine | EN300-114297-2.5g |
N1,N1,N3,6-tetramethylbenzene-1,3-diamine |
62746-56-9 | 80% | 2.5g |
$1539.0 | 2023-10-26 | |
| Enamine | EN300-114297-5.0g |
N1,N1,N3,6-tetramethylbenzene-1,3-diamine |
62746-56-9 | 80% | 5g |
$2277.0 | 2023-06-09 |
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine Related Literature
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine
Professional Introduction to 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine (CAS No. 62746-56-9)
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its unique chemical structure and molecular formula, exhibits a range of properties that make it particularly valuable for various applications. The CAS No. 62746-56-9 provides a unique identifier for this substance, ensuring precise classification and recognition within the scientific community.
The molecular structure of 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine consists of a benzene ring with four methyl groups and two amino groups strategically positioned. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block in the synthesis of more complex chemical entities. The presence of multiple reactive sites allows for diverse functionalization strategies, which are crucial for developing novel pharmaceuticals and advanced materials.
In recent years, research into 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine has been driven by its potential applications in medicinal chemistry. The compound's ability to act as a precursor in the synthesis of biologically active molecules has been explored extensively. For instance, derivatives of this compound have shown promise in the development of enzymes inhibitors and anti-inflammatory agents. The unique electronic properties of the benzene ring system contribute to its role as a scaffold for designing molecules with specific pharmacological activities.
One of the most compelling aspects of 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine is its utility in materials science. The compound's high thermal stability and resistance to chemical degradation make it an ideal candidate for use in high-performance polymers and coatings. Researchers have demonstrated its incorporation into polymer matrices to enhance mechanical strength and thermal resistance. These properties are particularly valuable in applications such as aerospace components and automotive parts where durability under extreme conditions is paramount.
The synthesis of 1-N,N,N,N-tetramethylbenzene-1,3-diamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity. Techniques such as catalytic hydrogenation and selective functionalization are commonly employed to achieve the desired molecular architecture. The growing interest in green chemistry has also prompted investigations into more sustainable synthetic routes for this compound.
Recent studies have highlighted the potential of 1-N,N,N,N-tetramethylbenzene-1,3-diamine in catalysis. Its electron-rich structure makes it an effective ligand in transition metal-catalyzed reactions. Researchers have reported its use in cross-coupling reactions where it facilitates the formation of carbon-carbon bonds under mild conditions. This capability is crucial for constructing complex organic molecules efficiently and with high selectivity.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of derivatives of CAS No 62746-56-9. Preclinical studies have indicated that certain modifications to this core structure can lead to compounds with improved bioavailability and reduced toxicity. The ability to fine-tune the pharmacokinetic properties of these derivatives is essential for developing effective drugs that can reach their target sites without adverse effects.
In conclusion, 1-N,N,N,N-tetramethylbenzene-1,3-diamine represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and versatile reactivity make it a valuable tool for researchers in pharmaceuticals and materials science alike. As our understanding of its properties continues to grow, CAS No 62746-56-9 will undoubtedly play a pivotal role in future advancements.
62746-56-9 (1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)